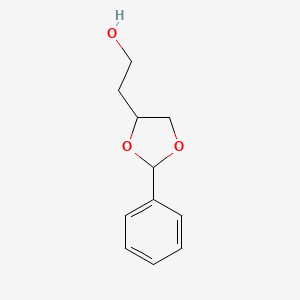
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt typically involves the Pechmann condensation method, which is a well-known route for the synthesis of coumarin derivatives. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction conditions may include the use of resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups on the coumarin ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated coumarin derivatives .
Applications De Recherche Scientifique
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and optical materials.
Mécanisme D'action
The mechanism of action of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its fluorescent properties make it useful for tagging and tracking biomolecules in various assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Uniqueness
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt stands out due to its combination of amino, hydroxyl, and sulfanilamide groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a fluorescent probe and a potential therapeutic agent highlights its versatility and importance in scientific research .
Propriétés
Numéro CAS |
13711-97-2 |
|---|---|
Formule moléculaire |
C15H12N3NaO5S |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
sodium;7-amino-3-[(4-aminophenyl)sulfonylamino]-2-oxochromen-4-olate |
InChI |
InChI=1S/C15H13N3O5S.Na/c16-8-1-4-10(5-2-8)24(21,22)18-13-14(19)11-6-3-9(17)7-12(11)23-15(13)20;/h1-7,18-19H,16-17H2;/q;+1/p-1 |
Clé InChI |
CPCIVVFVNCSNQW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C3=C(C=C(C=C3)N)OC2=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


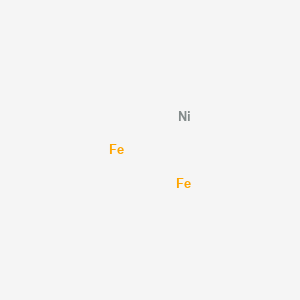
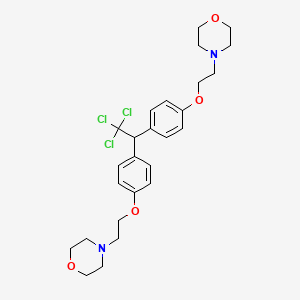

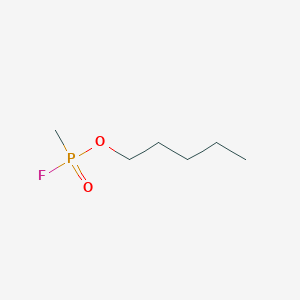
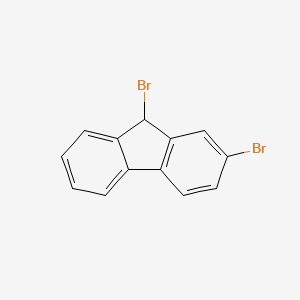
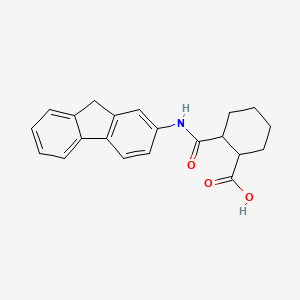

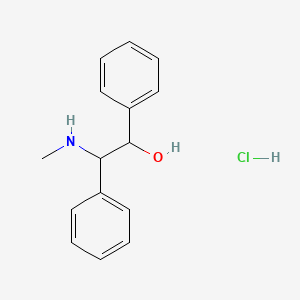
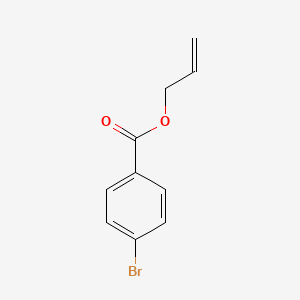

![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
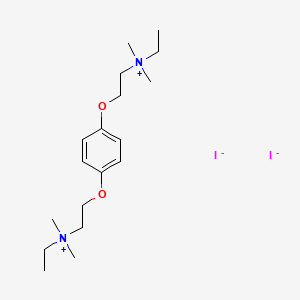
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
